molecular formula C6H6ClN5 B1458930 5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 191655-99-9

5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B1458930
CAS No.: 191655-99-9
M. Wt: 183.6 g/mol
InChI Key: IUWPMUDCPGQZRG-UHFFFAOYSA-N
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Description

5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a high-purity chemical building block designed for research and development applications in medicinal chemistry and drug discovery. This compound features the privileged [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is recognized for its diverse biological activities and is a core structure in the development of pharmacologically active agents . The chloro and amine functional groups at the 5 and 7 positions of the heterocyclic system make it a versatile intermediate for further synthetic elaboration through nucleophilic substitution and metal-catalyzed cross-coupling reactions. The [1,2,4]triazolo[1,5-a]pyrimidine core is of significant research interest, as derivatives have been identified as potent positive modulators of the GABA A receptor, demonstrating potent anticonvulsant activity in preclinical models . Furthermore, closely related structural analogs have been extensively investigated as potent and selective inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH), a validated target for antimalarial drug discovery . These studies highlight the potential of this chemical series in developing therapeutics for neurological disorders and infectious diseases. Key Research Applications: Medicinal Chemistry: Serves as a key intermediate for the synthesis of novel compounds for biological screening. Neuroscience Research: Exploration of structure-activity relationships (SAR) for GABA receptor modulation . Antinfective Discovery: As a scaffold for developing inhibitors of parasitic targets like PfDHODH . Handling and Compliance: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It must be handled by qualified professionals in a controlled laboratory setting. Please refer to the provided Safety Data Sheet for detailed hazard and handling information.

Properties

IUPAC Name

5-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN5/c1-3-4(7)11-6-9-2-10-12(6)5(3)8/h2H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWPMUDCPGQZRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NC=N2)N=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Precursors to Form the Triazolo[1,5-a]pyrimidine Core

The core triazolo[1,5-a]pyrimidine ring is typically constructed via cyclocondensation reactions involving amino-substituted triazoles and β-dicarbonyl compounds or related intermediates:

  • Starting from ethyl 5-amino-1,2,4-triazole-3-carboxylate , cyclocondensation with β-diketones such as 1-phenylbutane-1,3-dione in refluxing acetic acid yields ethyl esters of methyl-substituted triazolopyrimidines. Subsequent basic hydrolysis converts these esters to the corresponding carboxylic acids, which serve as precursors for further functionalization.

Chlorination to Introduce the 5-Chloro Substituent

  • The 5-chloro substituent is introduced by chlorination of the corresponding carboxylic acid or ester derivatives using reagents such as phosphorus oxychloride (POCl3) . This step converts the carboxyl group into a chloro substituent at the 5-position of the triazolopyrimidine ring.

  • The chlorination can be conducted under reflux conditions, often in the presence of tertiary amines to facilitate the reaction. For example, chlorination of 7-methyl-5-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate produces the corresponding 5-chloro derivative, a key intermediate for subsequent amination.

Amination at the 7-Position

  • The amino group at the 7-position is introduced by nucleophilic substitution of the 7-chloro or 7-halo precursor with ammonia or amine sources.

  • Transition metal-catalyzed coupling reactions, such as Buchwald-Hartwig amination, have been employed to achieve selective amination under mild conditions. For instance, coupling of 5-chloro-7-methyl-triazolo[1,5-a]pyrimidine with amines using palladium catalysts and suitable ligands leads to the formation of 7-amino derivatives.

  • Attempts to perform direct nucleophilic substitution using traditional heating or reflux in polar solvents often resulted in side reactions, such as hydroxy or alkoxy substitution, highlighting the necessity of optimized catalytic conditions.

Representative Preparation Procedure

Step Reaction Key Reagents/Conditions Outcome
1 Cyclocondensation Ethyl 5-amino-1,2,4-triazole-3-carboxylate + 1-phenylbutane-1,3-dione, reflux in acetic acid Formation of ethyl 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate
2 Hydrolysis Basic hydrolysis (NaOH or KOH) Conversion to carboxylic acid derivative
3 Chlorination Phosphorus oxychloride (POCl3), reflux, tertiary amine catalyst Conversion to 5-chloro-6-methyl-triazolo[1,5-a]pyrimidine intermediate
4 Amination Ammonia or amine source, Pd-catalyzed Buchwald-Hartwig conditions Formation of 5-chloro-6-methyl-triazolo[1,5-a]pyrimidin-7-amine

Detailed Research Findings and Optimization Notes

  • Cyclization and Halogenation : A patent report indicates that cyclization of appropriate sulfonamide precursors with malonic acid and phosphorus oxyhalide can yield halogenated triazolopyrimidines in a one-step process, reducing reaction times and waste compared to traditional multistep methods. Although this patent focuses on sulfonamide derivatives, the principle of concurrent cyclization and halogenation is relevant for preparing halogen-substituted triazolopyrimidines.

  • Transition Metal Catalysis for Amination : Research demonstrates that direct amination of 7-chloro-5-methyl-triazolo[1,5-a]pyrimidine under classical conditions often fails or leads to side products. The use of palladium-catalyzed Buchwald-Hartwig amination enables efficient coupling with amines, including ammonia derivatives, under milder conditions, improving yield and selectivity.

  • Reaction Conditions : The amination step typically requires optimization of solvent, base, temperature, and ligand choice for the palladium catalyst. Common solvents include toluene, ethanol, and dimethylformamide, with bases such as potassium carbonate or triethylamine. Elevated temperatures (80–110 °C) under inert atmosphere favor the coupling reaction.

Summary Table of Preparation Methods

Preparation Step Method Description Key Reagents Reaction Conditions Advantages Challenges
Cyclocondensation Formation of triazolopyrimidine core Ethyl 5-amino-1,2,4-triazole-3-carboxylate, β-diketone Reflux in acetic acid Straightforward, good yields Requires careful control of temperature
Hydrolysis Conversion of ester to acid NaOH or KOH (aqueous) Room temp to mild heating Clean conversion Need to avoid over-hydrolysis
Chlorination Introduction of 5-chloro group Phosphorus oxychloride, tertiary amine Reflux, 70–100 °C Efficient halogenation Use of corrosive reagents
Amination Introduction of 7-amino group Ammonia or amines, Pd catalyst, ligand 80–110 °C, inert atmosphere High selectivity, mild conditions Requires catalyst optimization

Chemical Reactions Analysis

5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidines.

Scientific Research Applications

Anticancer Properties
Research has indicated that derivatives of triazolo[1,5-a]pyrimidines exhibit promising anticancer activity. A study highlighted the synthesis and structure-activity relationship (SAR) of various triazolo[1,5-a]pyrimidines, showing that modifications at specific positions can enhance their efficacy against cancer cell lines. The compound's ability to inhibit certain kinases involved in cancer progression makes it a candidate for further development as an anticancer agent .

Antimicrobial Activity
Triazolo[1,5-a]pyrimidine derivatives have also demonstrated antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with nucleic acid synthesis or inhibition of specific enzymes critical for microbial survival .

Therapeutic Applications

Antiviral Agents
There is ongoing research into the antiviral potential of triazolo[1,5-a]pyrimidines. Compounds in this class have been evaluated for their effectiveness against viral infections, particularly those affecting the respiratory system. Their mechanism is thought to involve the inhibition of viral replication processes .

CNS Disorders
Some studies suggest that triazolo[1,5-a]pyrimidines may have neuroprotective effects. Research indicates that these compounds could be beneficial in treating neurodegenerative diseases by modulating pathways associated with neuronal survival and inflammation .

Case Studies and Research Findings

Study Focus Findings
Synthesis and SAR of Triazolo[1,5-a]pyrimidines Anticancer ActivityIdentified key structural features enhancing cytotoxicity against cancer cells.
Antimicrobial Activity of Triazolo Derivatives Microbial InhibitionDemonstrated effectiveness against various pathogens; potential for clinical applications in infectious diseases.
Neuroprotective Effects of Triazolo Compounds CNS DisordersSuggested benefits in models of neurodegeneration; further studies needed to confirm clinical relevance.

Mechanism of Action

The mechanism of action of 5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to interfere with the synthesis of nucleic acids and proteins in microorganisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of triazolopyrimidines allows for extensive modifications. Below is a comparative analysis of 5-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine with key analogs:

Substituent Effects on Bioactivity

Compound Name Substituents (Positions 5, 6, 7) Molecular Weight (g/mol) Biological Activity Application References
5-Chloro-6-methyl-[1,2,4]triazolo[...] 5-Cl, 6-CH₃, 7-NH₂ 196.62 Under investigation Research chemical -
Ametoctradin 5-Et, 6-C₈H₁₇, 7-NH₂ ~335.4 Fungicidal Pesticide
DSM265 5-CH₃, 6-SF₅, 7-NH-(fluoroalkyl) ~427.3 Antimalarial Malaria treatment
N-(4-Chlorophenyl)-5-methyl-[...] (92) 5-CH₃, 2-(CH₂NMe₂), 7-NH-(4-ClPh) ~356.8 Anticancer (tubulin inhibition) Cancer research
6-(4-Chlorophenyl)-[...] (Catalog 170992) 6-(4-ClPh), 7-NH₂ 245.67 Not reported Chemical research

Key Observations:

Substituent Bulk and Lipophilicity :

  • The chloro and methyl groups in the target compound confer moderate lipophilicity, balancing solubility and membrane permeability. In contrast, Ametoctradin ’s long octyl chain enhances hydrophobicity, making it suitable for pesticidal adhesion .
  • DSM265 ’s pentafluoro-λ⁶-sulfanyl (SF₅) group increases electronegativity and target-binding affinity, critical for inhibiting Plasmodium dihydroorotate dehydrogenase .

Electronic Effects :

  • The electron-withdrawing chloro group at position 5 in the target compound may enhance electrophilicity, facilitating interactions with nucleophilic residues in biological targets. This is distinct from DSM430 , where a difluoroethyl group modulates electron density for antimalarial activity .

Biological Activity: Ametoctradin’s ethyl and octyl substituents optimize fungicidal activity by disrupting fungal membrane integrity . In anticancer analogs (e.g., compound 92), dimethylaminomethyl groups at position 2 enhance tubulin polymerization inhibition, a mechanism absent in the target compound .

Physicochemical Properties

Property 5-Chloro-6-methyl-[...] Ametoctradin DSM265
LogP (estimated) ~2.1 ~5.8 ~3.9
Water Solubility Moderate Low Low
pKa ~4.9 (amine) Not reported ~6.2 (amine)

The target compound’s lower LogP compared to Ametoctradin suggests better aqueous solubility, advantageous for drug formulation.

Biological Activity

5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS No. 24415-66-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C₆H₅ClN₄
Molecular Weight 168.58 g/mol
IUPAC Name 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
PubChem CID 520127

Research indicates that this compound exhibits various mechanisms through which it exerts its biological effects:

  • Anticancer Activity : Studies have shown that this compound can inhibit certain protein kinases involved in cancer cell proliferation. For instance, it has been linked to the inhibition of Polo-like kinase 1 (Plk1), which is crucial for cell cycle regulation and mitotic progression. In vitro assays demonstrated that derivatives of this compound displayed significant antiproliferative effects against various cancer cell lines .
  • Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. It was found to modulate signaling pathways such as NF-κB and AP-1, leading to reduced expression of pro-inflammatory cytokines in cellular models .
  • Antiviral Activity : Recent studies have highlighted the potential of triazolo[1,5-a]pyrimidine derivatives in targeting viral infections. Specifically, compounds similar to this compound have shown efficacy in disrupting the interaction between viral proteins essential for replication .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study ReferenceBiological ActivityIC₅₀ (µM)Mechanism of Action
Inhibition of Plk14.4Kinase inhibition
Anti-inflammatory activity<50NF-κB/AP-1 pathway modulation
Antiviral activityN/ADisruption of viral protein interactions

Case Study 1: Anticancer Potential

In a study focused on structure–activity relationship (SAR) analyses, derivatives of triazolo[1,5-a]pyrimidine were synthesized and tested against multiple cancer cell lines. The results indicated that modifications at specific positions on the triazole ring enhanced anticancer activity significantly compared to the parent compound.

Case Study 2: Anti-inflammatory Mechanism

Another research effort evaluated the anti-inflammatory effects of this compound using a lipopolysaccharide (LPS)-induced inflammation model in vitro. The results showed a dose-dependent decrease in inflammatory markers when treated with this compound.

Q & A

Advanced Research Question

  • Steric effects : Bulky groups (e.g., benzyl at position 7) favor formation of the [1,2,4]triazolo isomer over [1,5-a] due to reduced ring strain .
  • Electronic effects : Electron-withdrawing groups (Cl, NO2_2) at position 5 accelerate cyclization by stabilizing transition states .
    Experimental Validation :
  • Kinetic studies : Monitor reaction progress via in situ IR to identify rate-limiting steps .
  • DFT calculations : Compare activation energies for alternative cyclization pathways .

What are the limitations of current cytotoxicity assays for evaluating triazolo-pyrimidines, and how can they be addressed?

Advanced Research Question
Common pitfalls :

  • False positives : Redox-active compounds interfere with MTT assays. Use orthogonal methods (e.g., ATP luminescence) .
  • Off-target effects : Proteomics profiling (e.g., SILAC) identifies unintended kinase interactions .
    Solutions :
  • 3D tumor spheroids : Better mimic in vivo conditions than monolayer cultures .
  • PK/PD modeling : Correlate in vitro IC50_{50} with in vivo tumor regression metrics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 2
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5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

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